molecular formula C14H26O2 B1585000 Isodecyl methacrylate CAS No. 29964-84-9

Isodecyl methacrylate

Cat. No.: B1585000
CAS No.: 29964-84-9
M. Wt: 226.35 g/mol
InChI Key: COCLLEMEIJQBAG-UHFFFAOYSA-N
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Description

Isodecyl methacrylate is an organic compound with the molecular formula C14H26O2. It is a methacrylate ester, commonly used in the production of polymers and copolymers. This compound is known for its hydrophobic properties and low glass transition temperature, making it valuable in various industrial applications .

Biochemical Analysis

Biochemical Properties

Isodecyl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymers with desirable properties. The compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, influencing their structure and function. Additionally, this compound can undergo exothermic addition polymerization reactions in the presence of catalysts or initiators .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting membrane-bound receptors and enzymes. This integration can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can interact with hydrophobic regions of proteins, influencing their conformation and activity. The compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects, including skin and eye irritation, respiratory irritation, and potential long-term effects on organ function. These threshold effects highlight the importance of careful dosage control in experimental settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. The hydrophobic nature of this compound allows it to integrate into lipid membranes, facilitating its transport and distribution within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its hydrophobic properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, influencing cellular processes and overall cell function .

Preparation Methods

Isodecyl methacrylate can be synthesized through the esterification of methacrylic acid with isodecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water and drive the reaction to completion . Industrial production methods often involve continuous processes to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Comparison with Similar Compounds

  • Lauryl methacrylate
  • Glycidyl methacrylate
  • Octadecyl acrylate
  • Stearyl methacrylate
  • 2-Ethylhexyl methacrylate
  • Isobornyl methacrylate

Properties

IUPAC Name

8-methylnonyl 2-methylprop-2-enoate
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InChI

InChI=1S/C14H26O2/c1-12(2)10-8-6-5-7-9-11-16-14(15)13(3)4/h12H,3,5-11H2,1-2,4H3
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InChI Key

COCLLEMEIJQBAG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCOC(=O)C(=C)C
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Molecular Formula

C14H26O2
Record name ISODECYL METHACRYLATE
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DSSTOX Substance ID

DTXSID60881155
Record name 8-Methylnonyl methacrylate
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Molecular Weight

226.35 g/mol
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Physical Description

Isodecyl methacrylate is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO]
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Boiling Point

259 °F at 10 mmHg (NTP, 1992), 120 °C @ 0.4 kPa (3 mm Hg)
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Flash Point

249.8 °F (NTP, 1992), 121 °C (Cleveland open cup)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.878 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.878 g/cu m @ 25 °C/5 °C
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Vapor Pressure

0.01 [mmHg], 0.012 mm Hg @ 25 °C /Estimated/
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CAS No.

29964-84-9, 142600-07-5
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Synthesis routes and methods I

Procedure details

In a similar manner, 634.3 parts isodecyl alcohol, 603 parts methyl methacrylate, 220.6 parts heptane, 3.1 parts dimethyltin dichloride, 1.4 parts sodium methoxide (molar ratio 1.84:1) 2.21 parts 4-methoxyphenol and 0.73 parts hydroquinone were reacted as in Example 1 to yield 185.9 parts (97.6 percent yield, based on starting alcohol) of isodecyl methacrylate having a purity of 99.0 percent and containing no detectable tin.
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97.6%

Synthesis routes and methods II

Procedure details

Four hundred seventy four grams (3.0 moles) of isodecyl alcohol, 750 g (7.5 moles) of methyl methacrylate (MMA), 1.75 g (3.0 millimol) of hafnium actylacetonate, and 50 mg diethylhydroxylamine and 25 mg phenothiazine free radical polymerization inhibitors, are added to a 3 liter flask equipped with an agitator, thermometer, and a 10-plate Oldershaw fractional distillation column. The mixture was heated to reflux at atmospheric pressure while an azeotropic mixture of MMA and methanol was removed from the upper part of the fractionating column. The reaction was continued in this manner for approximately 90 minutes while the temperature at the top of the column was 65°-67° C. and the temperature in the pot was 106°-124° C. Excess MMA was removed under vacuum and the resulting IDMA was isolated (660 grams, 99.0% yield) and analyzed. Gas-liquid chromatographic (GLC) analysis showed >99.9% conversion of isodecanol to IDMA of 99.8% purity.
Quantity
3 mol
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Name
hafnium actylacetonate
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1.75 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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